2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and pyridine precursors.
Coupling Reaction: The indole derivative is coupled with the pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chlorination: The resulting intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the desired position.
Final Product: The final product is purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide can be compared with other indole derivatives such as:
Melatonin: A naturally occurring indole derivative with sleep-regulating properties.
Serotonin: Another indole derivative that acts as a neurotransmitter in the brain.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its combined structural features of indole and pyridine, which confer distinct chemical and biological properties.
Properties
CAS No. |
920506-34-9 |
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Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-12-4-5-15-14(9-12)11(10-21-15)6-8-20-17(22)13-3-2-7-19-16(13)18/h2-5,7,9-10,21H,6,8H2,1H3,(H,20,22) |
InChI Key |
DKXMUPBJJXVVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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